Product packaging for (S)-Pyroglutamic acid succinimidyl(Cat. No.:CAS No. 59850-85-0)

(S)-Pyroglutamic acid succinimidyl

Cat. No.: B3329461
CAS No.: 59850-85-0
M. Wt: 226.19 g/mol
InChI Key: OGTUFHNZGGCASJ-YFKPBYRVSA-N
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Description

(S)-Pyroglutamic acid succinimidyl ester is a reactive active ester derivative of L-pyroglutamic acid, designed for efficient bioconjugation and peptide synthesis applications. This compound is structurally based on (S)-5-oxopyrrolidine-2-carboxylic acid (L-pyroglutamic acid), a natural amino acid derivative and a known metabolite in the glutathione cycle . The succinimidyl ester (NHS ester) functional group makes this compound highly reactive towards primary amines, facilitating the facile formation of stable amide bonds under mild conditions. This mechanism is invaluable for researchers labeling biomolecules, modifying peptides, or creating custom chemical entities. L-Pyroglutamic acid itself is a molecule of significant research interest. It is a natural humectant found in the skin's moisturizing factor and is a subject of study in neuroscience due to its actions on the brain's cholinergic system and its potential nootropic properties . Furthermore, its interaction with the human sour taste receptor (hPKD2L1) has been characterized at a molecular level, highlighting its role in taste perception research . As an activated derivative, this compound ester allows scientists to incorporate the pyroglutamyl structure into more complex molecules, enabling the exploration of its properties in new contexts. This product is intended for research purposes only as a biochemical tool and is not for diagnostic or therapeutic use. Researchers should handle this reagent with appropriate care in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O5 B3329461 (S)-Pyroglutamic acid succinimidyl CAS No. 59850-85-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-5-oxopyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O5/c12-6-2-1-5(10-6)9(15)16-11-7(13)3-4-8(11)14/h5H,1-4H2,(H,10,12)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTUFHNZGGCASJ-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Characterization

General Synthetic Routes from (S)-Pyroglutamic Acid

The most prevalent method for synthesizing this compound is through the reaction of (S)-pyroglutamic acid with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). google.comchemicalbook.com This reaction is typically carried out in an anhydrous organic solvent like dioxane or dimethoxyethane. google.com The DCC facilitates the formation of the ester by activating the carboxylic acid group of pyroglutamic acid, which is then attacked by the hydroxyl group of NHS. The dicyclohexylurea byproduct is insoluble in many organic solvents and can be easily removed by filtration. google.com

An alternative approach involves the use of other coupling reagents or the pre-activation of (S)-pyroglutamic acid. For instance, the acid could be converted to an acid chloride which then reacts with NHS. However, the DCC/NHS method is generally preferred due to its mild reaction conditions and good yields. google.comchemicalbook.com

Spectroscopic and Physicochemical Properties

The characterization of this compound relies on standard analytical techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure. The ¹H NMR spectrum would show characteristic signals for the protons of the pyroglutamate (B8496135) ring and the succinimide (B58015) ring. The ¹³C NMR spectrum would show distinct peaks for the carbonyl carbons of both the lactam and the ester, as well as the carbons of the two ring systems. nih.govnih.gov

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the carbonyl groups. Strong C=O stretching vibrations would be expected for the lactam, the ester, and the imide functionalities.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, confirming the successful formation of the succinimidyl ester. nist.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, further verifying the elemental composition.

The physicochemical properties of this compound are important for its handling, storage, and application.

PropertyValue
Molecular Formula C₉H₁₀N₂O₅
Molecular Weight 226.19 g/mol
Appearance Typically a white to off-white solid
Solubility Generally soluble in polar organic solvents like DMF and DMSO

Mechanistic and Kinetic Investigations of S Pyroglutamic Acid Succinimidyl Reactivity

Nucleophilic Acylation Pathways

(S)-Pyroglutamic acid succinimidyl ester is a valuable reagent in bioconjugation and peptide synthesis, primarily due to the reactivity of its N-hydroxysuccinimide (NHS) ester group towards nucleophiles. This section explores the pathways of nucleophilic acylation, focusing on reactions with amines and alcohols.

Amine Reactivity and Amide Bond Formation

The reaction of this compound ester with primary and secondary amines is a cornerstone of its application, leading to the formation of stable amide bonds. This aminolysis reaction is frequently employed for covalently linking molecules, such as attaching peptides or proteins to surfaces or other biomolecules. nih.govnih.gov The reaction proceeds via a nucleophilic attack of the deprotonated amine on the carbonyl carbon of the succinimidyl ester.

The efficiency of this reaction is influenced by several factors, including the pH of the reaction medium. While the reaction can proceed over a pH range of approximately 6.0 to 9.0, neutral to slightly basic conditions (pH 7.0–8.5) are often favored to ensure a sufficient concentration of the deprotonated, nucleophilic amine. nih.gov However, successful cross-linking has been observed even at a pH as low as 4.0, albeit with reduced efficiency. nih.govacs.org

Kinetic studies of similar N-hydroxysuccinimide esters have provided insights into the rate of amide bond formation. For instance, the aminolysis of N-hydroxysuccinimide esters has been investigated in aqueous buffers, shedding light on the reaction mechanisms. acs.orgmst.edu Comparative kinetic studies have shown that N-hydroxy succinimidyl esters react with amines significantly faster—by approximately four orders of magnitude—than other amine-reactive probes like squarates. nih.gov

Table 1: General Conditions for Amine Reactivity of NHS Esters

ParameterConditionRationale
pH 7.0 - 8.5Ensures sufficient deprotonation of primary amines for nucleophilic attack. nih.gov
Solvent Aqueous buffers, DMFProvides a suitable environment for the reaction. nih.govmdpi.com
Temperature Room TemperatureGenerally sufficient for the reaction to proceed at a reasonable rate. mdpi.com

It is important to note that N-alkylamino acids, which have a similar structure to the pyroglutamic acid moiety, are known to be highly susceptible to racemization during peptide coupling reactions. pharm.or.jp

Alcohol Reactivity and Ester Formation

While less common than aminolysis, this compound ester can also react with alcohols to form esters. This reaction, known as alcoholysis, typically requires a catalyst to proceed at a practical rate. For instance, the synthesis of pyroglutamate (B8496135) lauroyl ester from a pyroglutamic acid alkyl ester intermediate has been achieved using lipase (B570770) or an ion-exchange resin as a catalyst. researchgate.net In one study, a lipase from Candida antarctica B was effective, yielding 73% of the desired ester after 6 hours. researchgate.net

The synthesis of pyroglutamic acid esters can also be achieved through the reaction of pyroglutamic acid with an alcohol in the presence of a catalyst. google.com These esters can then be used in subsequent reactions.

Competing Hydrolysis Reactions of the Succinimidyl Ester

A significant challenge in the use of this compound ester, particularly in aqueous environments, is the competing hydrolysis of the succinimidyl ester. This side reaction leads to the formation of the unreactive carboxylate and free N-hydroxysuccinimide, thereby reducing the efficiency of the desired acylation reaction. nih.govnih.gov

Influence of Aqueous Media and pH on Stability

The stability of the succinimidyl ester is highly dependent on the pH of the aqueous medium. Hydrolysis is significantly accelerated at higher pH values due to the increased concentration of hydroxide (B78521) ions, which act as nucleophiles. acs.org Studies on similar NHS esters have shown that at a pH of 8.5, significant hydrolysis can occur in a matter of minutes. nih.gov For example, the infrared spectrum of a DSP-derived monolayer showed a decrease of over 50% in the ester peak intensity in less than 480 seconds at pH 8.5. acs.org Conversely, at a more acidic pH of 6.0, NHS esters are considered to be stable for several hours. rsc.org The rate of pyroglutamic acid formation from N-terminal glutamic acid in antibodies was found to be minimal at pH 6.2, with increased formation at both pH 4 and pH 8. acs.org

The hydrolysis rate is also influenced by the reaction environment. Interestingly, the rate of hydrolysis of some NHS esters has been observed to be faster at a solid-liquid interface compared to the bulk solution. acs.org

Table 2: pH Influence on NHS Ester Stability

pHStabilityReference
4.0Increased hydrolysis compared to pH 6.2 acs.org
6.0Relatively stable for several hours rsc.org
7.0Controlled hydrolysis rsc.org
8.5Rapid hydrolysis nih.govacs.org

Kinetic Rate Studies of Ester Hydrolysis

Kinetic studies provide a quantitative understanding of the rate of succinimidyl ester hydrolysis. Pseudo-first-order kinetics have been used to model the hydrolysis of NHS esters in solution. acs.org For example, UV-vis spectroscopy has been employed to monitor the hydrolysis of dithiobis(succinimidyl propionate) (DSP) in a borate (B1201080) buffer at pH 8.5, allowing for the determination of the reaction rate. acs.org

In some cases, the hydrolysis of NHS esters on a surface does not follow simple first-order kinetics. Instead, it has been proposed to follow a mechanism involving an initial nucleation step, suggesting that the reaction rate is dependent on the packing and defects of the monolayer. nih.govnih.gov Kinetic analyses have revealed that the heterogeneous hydrolysis rate constant can be significantly higher—by over three orders of magnitude—than the heterogeneous aminolysis rate constant. nih.govnih.gov

Stereochemical Integrity During Reactions

Maintaining the stereochemical integrity of the chiral center in (S)-pyroglutamic acid is crucial, as racemization can lead to the formation of undesired diastereomeric products, which can be difficult to separate and may have different biological activities. nih.gov

The pyroglutamic acid structure itself is a cyclic lactam of glutamic acid. wikipedia.orgresearchgate.net The formation of pyroglutamic acid from N-terminal glutamic acid or glutamine residues can occur spontaneously or be enzymatically catalyzed. wikipedia.org This cyclization can happen under various conditions, including heating. wikipedia.org For instance, heating glutamic acid to 180°C can lead to the formation of pyroglutamic acid. nih.gov A practical synthesis of (S)-pyroglutamic acid from glutamic acid involves heating, with conditions optimized to minimize racemization, achieving an enantiomeric ratio of 97:3. researcher.life

During peptide coupling reactions, the activation of the carboxylic acid can make the α-carbon susceptible to racemization. nih.govpeptide.com The mechanism often involves the formation of an oxazolone (B7731731) intermediate. pharm.or.jp Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are commonly used to suppress racemization during peptide synthesis. peptide.com However, even with these additives, N-methylamino acids, which are structurally related to pyroglutamic acid, show a high propensity for racemization. pharm.or.jp The extent of racemization is also influenced by the choice of coupling reagent. nih.govresearchgate.net

The stereoselectivity of reactions involving derivatives of (S)-pyroglutamic acid has been extensively studied. For example, the dihydroxylation of α,β-unsaturated lactams derived from (S)-pyroglutamic acid has been shown to proceed with high stereoselectivity. nih.gov Furthermore, bicyclic lactams derived from pyroglutamic acid serve as useful scaffolds for the stereoselective synthesis of various amino acid analogues, where the bicyclic system controls and helps determine the stereochemistry of the intermediates. nih.gov

Table 3: Factors Influencing Stereochemical Integrity

FactorInfluence on RacemizationMitigation Strategies
Coupling Reagents Certain reagents can increase the risk of racemization. nih.govresearchgate.netSelection of milder coupling reagents. nih.gov
Additives Additives like HOBt can suppress racemization. peptide.comUse of racemization-suppressing additives. peptide.com
Reaction Temperature Higher temperatures can increase the rate of racemization.Performing reactions at lower temperatures. pharm.or.jp
Structure of the Amino Acid N-methylated amino acids are particularly prone to racemization. pharm.or.jpCareful selection of protective groups and coupling conditions.

Factors Affecting Racemization at Chiral Centers

The stereochemical integrity of the chiral center at the C2 position of the pyroglutamate ring is paramount for its application in asymmetric synthesis. Racemization, the conversion of the (S)-enantiomer into a mixture of (S) and (R) forms, can be a significant side reaction under certain conditions, compromising the enantiomeric purity of the final product.

Research into pyroglutamic acid and its derivatives has identified several factors that can induce racemization. The primary factor is the presence of a base. The proton at the α-carbon (C2) is acidic and can be abstracted by a base to form a planar enolate intermediate. Reprotonation of this achiral intermediate can occur from either face, leading to a loss of stereochemical information.

Studies have demonstrated that conditions promoting racemization include exposure to strong alkaline environments. For instance, the racemization of glutamic acid, the precursor to pyroglutamic acid, has been effectively carried out in an aqueous sodium hydroxide solution at a pH greater than 13. researchgate.net Furthermore, investigations into the deracemization of pyroglutamic acid derivatives have utilized base-catalyzed racemization in the solution phase as a key step in the process. ru.nl While the succinimidyl ester is reactive and generally used under milder conditions, exposure to basic nucleophiles or basic buffer systems can increase the risk of epimerization at the chiral center.

Table 1: Conditions Influencing Racemization of Pyroglutamic Acid Derivatives

Factor Condition Outcome on Chiral Center Reference
pH Strongly Basic (e.g., pH > 13) Promotes enolate formation, leading to racemization. researchgate.net
Catalyst Base Catalysis (e.g., organic or inorganic bases) Accelerates proton abstraction and racemization. ru.nl

| Temperature | Elevated Temperatures (e.g., 160°C) | Increases the rate of base-catalyzed racemization. | researchgate.net |

Retention of Configuration in Coupling Reactions

A significant advantage of using N-hydroxysuccinimide (NHS) esters, such as this compound, in acylation and peptide coupling reactions is the high degree of stereochemical retention. chemicalbook.com The use of pre-activated esters like NHS esters is a well-established strategy to minimize or prevent racemization during amide bond formation.

The mechanism of the coupling reaction involves the direct nucleophilic attack of an amine on the activated carbonyl carbon of the succinimidyl ester. This process proceeds through a tetrahedral intermediate. Crucially, the chiral α-carbon of the pyroglutamic acid moiety is not directly involved in the bond-breaking or bond-forming steps of the reaction. It remains an sp3-hybridized center throughout the reaction, and its configuration is therefore preserved. This contrasts with other activation methods, such as those using carbodiimides alone, which can proceed through oxazolone intermediates that are highly prone to racemization. The stability and reactivity profile of NHS esters make them ideal for applications where maintaining the chirality of the acyl donor is critical. chemicalbook.com

Role of Catalysts and Additives in Reaction Efficiency and Selectivity

While this compound is an "activated" molecule designed to react without the need for additional coupling agents, the efficiency and selectivity of its acylation reactions are significantly influenced by the reaction conditions, particularly pH and the presence of general base catalysts.

The key to reaction efficiency is the nucleophilicity of the amine being acylated. Primary amines react readily with NHS esters. nih.gov However, the reactivity is highly pH-dependent because the amine must be in its unprotonated, nucleophilic form to attack the ester. jyi.org At acidic pH, the amine is protonated (R-NH3+), rendering it non-nucleophilic and halting the reaction. Conversely, at alkaline pH, while the amine is deprotonated and highly reactive, the NHS ester itself becomes increasingly susceptible to hydrolysis, which consumes the reagent and reduces the yield of the desired acylated product.

Therefore, the pH of the reaction medium serves as a critical control parameter. A balance must be struck to ensure a sufficient concentration of the deprotonated amine while minimizing the rate of competing hydrolysis. The optimal pH for acylation with NHS esters is typically in the range of 7.2 to 8.5.

Table 2: Effect of pH on NHS Ester Acylation Reactions

pH Range Amine State NHS Ester Stability Reaction Outcome Reference
Acidic (e.g., pH < 7) Protonated (R-NH3+) Relatively Stable Low to no acylation due to non-nucleophilic amine. jyi.org
Neutral to Mildly Basic (pH 7.2 - 8.5) Equilibrium between R-NH2 and R-NH3+ Moderate Stability Optimal range for efficient acylation. jyi.org

| Strongly Basic (e.g., pH > 9) | Deprotonated (R-NH2) | Prone to Hydrolysis | Increased rate of NHS ester hydrolysis, reducing yield. | mst.edu |

Studies on the aminolysis of NHS esters have also shown that the reaction can be subject to general base catalysis, where buffer components can facilitate the removal of a proton from the attacking amine in the transition state, thereby increasing the reaction rate. mst.edu

Intermediate Formation and Characterization in Acylation Reactions

The acylation of a nucleophile by this compound proceeds through a well-defined, stepwise mechanism involving the formation of a transient intermediate. nih.gov The reaction is initiated by the nucleophilic attack of a primary amine on the electron-deficient carbonyl carbon of the ester group.

This attack leads to the formation of a high-energy, unstable tetrahedral intermediate . In this intermediate, the carbonyl carbon transitions from sp2 to sp3 hybridization, and bears a negative charge on the oxygen atom. The attacking nitrogen atom is transiently bonded to this carbon.

This tetrahedral intermediate is not stable and rapidly collapses. The reaction concludes with the expulsion of the N-hydroxysuccinimide anion, which is a good leaving group due to the stability of the resulting anion. The collapse of the intermediate regenerates the sp2-hybridized carbonyl group, now as part of a newly formed, stable amide bond. Gas-phase studies have further elucidated the initial steps, showing the formation of a non-covalent electrostatic complex between the reagent and the nucleophile before the covalent reaction occurs. nih.govnih.gov

Addition Step (Intermediate Formation): The nucleophilic amine attacks the ester carbonyl, breaking the pi bond and forming the tetrahedral intermediate.

Elimination Step (Intermediate Collapse): The tetrahedral intermediate collapses, reforming the carbonyl double bond and ejecting N-hydroxysuccinimide to yield the final amide product.

This mechanistic pathway ensures a controlled and efficient transfer of the (S)-pyroglutamyl group to the target nucleophile.

Applications of S Pyroglutamic Acid Succinimidyl in Advanced Organic Synthesis

Role as a Chiral Building Block in Complex Molecule Construction

(S)-Pyroglutamic acid serves as a readily available and cost-effective chiral precursor for the asymmetric synthesis of a wide array of bioactive molecules. researchgate.net Its rigid five-membered lactam ring provides a defined stereochemical framework, making it an invaluable tool for constructing complex molecular architectures with high stereocontrol.

Synthesis of Peptidomimetics and Cyclic Peptides

The inherent cyclic nature of pyroglutamic acid makes it an excellent scaffold for the synthesis of peptidomimetics and cyclic peptides. thieme-connect.de By mimicking the turn structures often found in peptides, pyroglutamic acid derivatives can constrain the conformational flexibility of linear peptides, a strategy employed to enhance their biological activity and stability. nih.govresearchgate.net The succinimidyl ester of (S)-pyroglutamic acid provides a reactive handle for its incorporation into peptide chains.

The synthesis of cyclic peptides can be challenging due to the entropically unfavorable process of macrocyclization. nih.gov Introducing turn-inducing elements like pyroglutamic acid can facilitate this process. nih.gov The formation of the pyroglutamyl residue at the N-terminus of a peptide can also protect it from degradation by aminopeptidases. thieme-connect.de

ApplicationKey Feature of (S)-Pyroglutamic AcidReference
PeptidomimeticsRigid scaffold mimics peptide turns thieme-connect.de
Cyclic PeptidesFacilitates macrocyclization nih.gov
Peptide StabilizationN-terminal protection from aminopeptidases thieme-connect.de

Incorporation into Natural Product Scaffolds and Analogs

(S)-Pyroglutamic acid is a versatile starting material for the stereoselective synthesis of various natural products and their analogs. researchgate.net Its inherent chirality is transferred through a series of chemical transformations to generate complex target molecules. For instance, it has been utilized in the synthesis of polyhydroxylated amines, which exhibit interesting biological activities. nih.gov

Derivatives of pyroglutamic acid have also been used to create analogs of natural products with potential therapeutic applications. A series of L-pyroglutamic acid analogs have been synthesized and evaluated for their antifungal, neuritogenic, antibacterial, and anti-inflammatory activities. researchgate.netnih.gov

Natural Product ClassSynthetic Utility of (S)-Pyroglutamic AcidReference
Polyhydroxylated AminesChiral precursor for stereoselective synthesis nih.gov
Bioactive AnalogsScaffold for generating molecules with diverse biological activities researchgate.netnih.gov

Construction of Heterocyclic Systems Derived from Pyroglutamic Acid

The pyroglutamic acid framework serves as a versatile template for the construction of various heterocyclic systems. Through strategic chemical modifications, the lactam ring can be transformed into other heterocyclic structures. For example, bicyclic lactams derived from pyroglutamic acid have been used as scaffolds for the synthesis of conformationally restricted amino acid analogs. nih.gov

The chemical reactivity of the carbonyl groups and the lactam nitrogen in pyroglutamic acid allows for a range of transformations, leading to the synthesis of diverse heterocyclic compounds. researchgate.net

Selective Derivatization and Conjugation Strategies

The succinimidyl ester of (S)-pyroglutamic acid is a key intermediate for selective derivatization and conjugation reactions. The N-hydroxysuccinimide (NHS) ester is a well-established activating group for carboxylic acids, facilitating their reaction with nucleophiles.

Aminolysis with Diverse Amine Substrates

The succinimidyl ester of (S)-pyroglutamic acid readily undergoes aminolysis with a wide variety of primary and secondary amines. This reaction forms a stable amide bond, allowing for the covalent attachment of the pyroglutamyl moiety to different molecular scaffolds. This strategy is fundamental in peptide synthesis and for the modification of amine-containing molecules.

Formation of Linkers and Probes

(S)-Pyroglutamic acid succinimidyl ester, also known as N-succinimidyl (S)-pyroglutamate (L-PGA-OSu), is a bifunctional reagent that excels in the construction of molecular linkers and probes. The succinimidyl ester group is a well-established activating group for carboxylic acids, rendering the pyroglutamate (B8496135) core susceptible to nucleophilic attack by primary and secondary amines. This reactivity forms the basis of its utility in bioconjugation and labeling.

A significant application lies in its use as a chiral labeling reagent for the enantioselective analysis of amino acids. nih.gov Isotopic variants, such as L-PGA[d5]-OSu, have been synthesized to serve as internal standards in mass spectrometry-based metabolomics. nih.gov The process involves the rapid and efficient labeling of amino acid enantiomers under mild alkaline conditions, forming diastereomeric derivatives that can be readily separated by reversed-phase chromatography.

Table 1: Chiral Labeling of Amino Acids with this compound Ester

Feature Description Reference
Reagent This compound ester (L-PGA-OSu) nih.gov
Reaction Labeling of amino acid enantiomers nih.gov
Conditions 60°C, 10 minutes, alkaline medium (triethylamine) nih.gov
Outcome Formation of diastereomers nih.gov
Analysis Separation by reversed-phase chromatography and detection by ESI-MS/MS nih.gov

| Sensitivity | Low-femtomole level (0.5-3.2 fmol) | nih.gov |

The inherent chirality of the (S)-pyroglutamic acid moiety allows for the differentiation of D- and L-amino acids, a critical aspect in various biological and clinical studies. The succinimidyl ester acts as a linker, covalently attaching the chiral pyroglutamate probe to the target analyte. This strategy has been successfully employed in the differential analysis of D/L-amino acids in complex biological samples like human serum and food products such as yogurt. nih.gov

Development of Chiral Reagents and Auxiliaries

The stereochemically defined structure of (S)-pyroglutamic acid makes its succinimidyl ester an excellent starting material for the development of more complex chiral reagents and auxiliaries. These, in turn, are employed in a variety of stereoselective transformations.

Utilization in Enantioselective Synthesis

(S)-Pyroglutamic acid and its derivatives are fundamental chiral building blocks in asymmetric synthesis. The succinimidyl ester provides an activated handle to introduce the chiral pyroglutamate scaffold into target molecules. One of the most direct applications is in the enantioselective synthesis and analysis of other chiral molecules.

As previously discussed, its role as a chiral labeling reagent is a prime example of its utility in enantioselective analysis. nih.gov The formation of diastereomeric derivatives from a racemic mixture of amino acids allows for their separation and quantification, which is a key step in many enantioselective processes.

Furthermore, the pyroglutamate core itself can be modified to create a diverse range of chiral catalysts and synthons. For instance, enantioselective synthesis of various pyroglutamic acid esters has been achieved through methods like silver-catalyzed stereodivergent synthesis and carbonyl-catalyzed asymmetric Michael additions. nih.govnih.gov While these methods may not directly use the succinimidyl ester as the starting material for the catalyst, they highlight the importance of the pyroglutamate framework in designing enantioselective reactions. The succinimidyl ester provides a convenient entry point for attaching this valuable chiral scaffold to other molecular entities to induce stereoselectivity.

Applications in Asymmetric C-H Arylation Reactions of Pyroglutamic Acid Derivatives

A significant advancement in the functionalization of the pyroglutamate core is the development of asymmetric C-H arylation reactions. Specifically, a stereospecific palladium-catalyzed C-H arylation at the C3 position of pyroglutamic acid derivatives has been reported. acs.orgnih.gov This methodology utilizes an 8-aminoquinoline (B160924) group as a directing group to achieve high regioselectivity and stereospecificity.

The process involves the initial synthesis of N-substituted pyroglutamic acid amides bearing the 8-aminoquinoline directing group. These substrates then undergo palladium-catalyzed arylation with a variety of aryl and heteroaryl iodides. acs.orgnih.gov The reaction proceeds efficiently, yielding C3-arylated products with a cis stereochemistry in good to high yields.

Table 2: Palladium-Catalyzed C3-Arylation of Pyroglutamic Acid Derivatives

Component Description Reference
Substrate N-Aryl pyroglutamic acid with 8-aminoquinoline directing group acs.orgnih.gov
Catalyst Palladium acs.orgnih.gov
Reagent Aryl or heteroaryl iodides acs.orgnih.gov
Position of Arylation C3 acs.orgnih.gov
Stereochemistry cis acs.orgnih.gov

| Key Feature | Removable directing group, enabling access to cis and trans products | acs.orgnih.gov |

Crucially, the 8-aminoquinoline directing group can be subsequently removed, providing access to synthetically valuable cis and, through epimerization, trans C3-arylated pyroglutamic acid building blocks. acs.org This method represents a powerful tool for introducing molecular diversity at a previously challenging position on the pyroglutamate scaffold, opening up avenues for the synthesis of novel bioactive compounds.

Precursor for Other Activated Pyroglutamic Acid Derivatives

This compound ester is not only a reactive species in its own right but also serves as a key intermediate for the synthesis of other activated pyroglutamic acid derivatives. The succinimidyl ester group can be readily displaced by other nucleophiles to generate a variety of functionalized pyroglutamates.

This is particularly relevant in peptide synthesis, where the controlled formation of peptide bonds is paramount. The succinimidyl ester of pyroglutamic acid can be used to introduce a pyroglutamyl residue at the N-terminus of a peptide chain. nih.gov However, side reactions, such as the formation of diketopiperazines, can occur during the condensation of pyroglutamic acid active esters with certain peptide sequences. nih.gov

Beyond peptide synthesis, the ester can be converted to other derivatives. For example, a patented process describes the reduction of pyroglutamic acid esters to pyroglutamic acid alcohol. google.com This transformation highlights the role of the ester as a precursor to other functionalized building blocks that can be used in the synthesis of various pharmaceuticals and chiral drugs. google.com The activation of pyroglutamic acid, often via its N-hydroxysuccinimide ester, is a common strategy to facilitate its incorporation into more complex molecular architectures. thieme-connect.de

In essence, this compound ester acts as a versatile and activated form of pyroglutamic acid, enabling its efficient conjugation to other molecules and serving as a stepping stone for the creation of a broader range of chiral building blocks for advanced organic synthesis.

Stereochemical Considerations in Transformations Involving S Pyroglutamic Acid Succinimidyl

Diastereoselective Reactions Mediated by (S)-Pyroglutamic Acid Succinimidyl

The inherent chirality of (S)-pyroglutamic acid and its derivatives makes them valuable as chiral auxiliaries in asymmetric synthesis, guiding the formation of new stereocenters with a high degree of diastereoselectivity. thieme-connect.comacs.orguvic.ca When this compound is used to introduce the pyroglutamate (B8496135) moiety into a molecule, it can influence the stereochemical outcome of subsequent reactions at a different site.

For instance, derivatives of (S)-pyroglutamic acid have been employed in the diastereoselective synthesis of complex molecules like polyhydroxylated amines and alkaloids. nih.govresearchgate.net In these syntheses, the rigid, chiral pyroglutamate scaffold directs the approach of incoming reagents to a prochiral center in the substrate, favoring the formation of one diastereomer over the other. uvic.canih.gov Michael addition reactions involving chiral pyroglutamic acid derivatives have been shown to proceed with high diastereoselectivity, enabling the synthesis of optically pure β-substituted pyroglutamic acids. nih.gov The chiral environment created by the (S)-pyroglutamate unit effectively controls the facial selectivity of the addition reaction. While direct examples using the succinimidyl ester as the primary mediator in complex diastereoselective constructions are less commonly detailed than those using the parent acid or other derivatives, the principle remains. The introduction of the (S)-pyroglutamyl group via the succinimidyl ester can create a chiral intermediate, which then directs further stereoselective transformations. nih.gov

Enantioseparation Methodologies Utilizing this compound Derivatives

Derivatives of this compound are powerful tools for the analytical separation of enantiomers, a critical process in pharmaceutical development and metabolomics. This is typically achieved by converting a racemic mixture of chiral molecules into a pair of diastereomers, which possess different physical properties and can be separated by standard chromatographic techniques.

This compound ester is an effective chiral derivatizing agent, or "chiral labeling reagent," for the enantioseparation of chiral amines and amino acids. nih.gov The reagent reacts with the primary or secondary amine group of a racemic analyte to form a stable amide bond. This reaction creates a pair of diastereomers, each composed of the single (S)-enantiomer of the pyroglutamic acid label and one of the two enantiomers of the analyte.

These resulting diastereomeric pairs can then be separated and quantified using achiral chromatographic methods, most commonly reversed-phase high-performance liquid chromatography (HPLC). nih.govresearchgate.net For example, various chiral amines and amino acid methyl esters have been successfully separated after derivatization with L-Pyroglutamic acid. nih.gov The diastereomers formed exhibit sufficient separation (Resolution, Rs = 1.6–6.8) on standard ODS (octadecylsilane) columns, allowing for their individual detection and quantification. nih.gov This methodology, often coupled with mass spectrometry (UPLC-ESI-MS/MS), provides a high-throughput and highly sensitive approach for chiral analysis at femtomole levels. nih.govnih.gov

Table 1: Examples of Chiral Separations using (S)-Pyroglutamic Acid Derivatization

Analyte ClassDerivatization ReagentSeparation MethodOutcomeReference(s)
Chiral AminesL-Pyroglutamic acidUPLC-ESI-MS/MSComplete separation of diastereomers (Rs=1.6-6.8) nih.gov
Amino AcidsL-Pyroglutamic acid succinimidyl ester (L-PGA-OSu)Reversed-Phase UPLC-MS/MSComplete separation for 9 out of 18 proteolytic amino acids (Rs=1.95-8.05) researchgate.netnih.gov
1-Phenylethylamine (B125046) (PEA)L-Pyroglutamic acidUPLC-ESI-MS/MSSuccessful differential analysis of R/S ratio in rat plasma nih.gov

To enhance the accuracy and applicability of quantitative chiral analysis, especially in complex biological matrices, an isotope-coded derivatization strategy has been developed. nih.govstorkapp.me This approach utilizes two versions of the chiral labeling reagent: a "light" version, this compound ester (L-PGA-OSu), and a "heavy" version that has been enriched with stable isotopes, such as deuterium (B1214612) (e.g., L-PGA[d5]-OSu). nih.govstorkapp.me

In a typical differential analysis experiment, one sample (e.g., a control) is labeled with the light reagent, while the comparative sample (e.g., treated) is labeled with the heavy reagent. nih.gov The samples are then mixed and analyzed simultaneously by liquid chromatography-mass spectrometry (LC-MS). The diastereomeric pairs from both the light and heavy sets are separated chromatographically. In the mass spectrometer, the corresponding light and heavy diastereomers co-elute but are easily distinguished by their mass difference. The ratio of the peak intensities for the light and heavy ions provides a precise relative quantification of each enantiomer between the two samples. nih.govresearchgate.net This method has been successfully applied to determine the d/l ratios of amino acids in human serum and food products like yogurt. nih.gov

Table 2: Isotope-Coded Derivatization for Chiral Analysis

ReagentsApplicationAnalytical TechniqueKey FindingReference(s)
L-PGA-OSu (light) & L-PGA[d5]-OSu (heavy)Differential analysis of DL-amino acids in human serum and yogurtUPLC-ESI-MS/MSThe determined D/L ratios were comparable to theoretical values, demonstrating the method's accuracy. nih.govnih.govstorkapp.me
L-PGA (light) & L-PGA-d5 (heavy)Differential analysis of R/S ratio of 1-phenylethylamine (PEA) in rat plasmaUPLC-ESI-MS/MSThe experimentally determined R/S ratio of PEA spiked at different concentrations closely matched the theoretical values. nih.gov

Chiral Purity Determination of Reaction Products and Intermediates

Determining the chiral purity, or enantiomeric excess (ee), of products and intermediates is essential in asymmetric synthesis. The same techniques used for enantioseparation are applied for this purpose. When a new chiral center is created using a pyroglutamic acid-based method, it is crucial to quantify the diastereomeric or enantiomeric ratio of the product.

If this compound is used as a chiral labeling reagent, the diastereomeric ratio of the resulting products can be determined directly by HPLC or UPLC, with the peak area integration providing the relative amounts of each diastereomer. nih.govresearchgate.net

For reaction products where the pyroglutamic acid moiety is part of the final structure, chiral purity can be assessed by various methods. Direct analysis on a chiral stationary phase (CSP) via HPLC or supercritical fluid chromatography (SFC) can often resolve the enantiomers of the final product. nih.gov Alternatively, the pyroglutamate-containing product can be derivatized with another chiral reagent to form diastereomers that can be analyzed by standard chromatography (HPLC, GC). nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be employed to determine enantiomeric purity. The chiral purity of (S)-pyroglutamic acid itself is often confirmed by gas chromatography (GC) or polarimetry, with high-grade commercial sources reporting enantiomeric ratios of ≥99:1. sigmaaldrich.com The reliable determination of the chiral purity of intermediates and final products is a critical step to validate the stereoselectivity of any synthetic route involving this compound. nih.gov

Analytical and Spectroscopic Characterization Strategies for S Pyroglutamic Acid Succinimidyl and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationnih.govchemicalbook.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of (S)-Pyroglutamic acid succinimidyl and its derivatives. It provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei.

1H, 13C, and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers fundamental information about the chemical environment of hydrogen and carbon atoms within the molecule. chemicalbook.comchemicalbook.com In (S)-Pyroglutamic acid, characteristic signals in the ¹H NMR spectrum correspond to the protons of the pyrrolidone ring and the alpha-proton. Similarly, the ¹³C NMR spectrum displays distinct peaks for the carbonyl carbons, the alpha-carbon, and the carbons of the pyrrolidone ring. chemicalbook.com

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning these signals and elucidating the connectivity of the molecule.

COSY (Correlation Spectroscopy) experiments establish correlations between J-coupled protons, helping to identify adjacent protons within the spin systems of the pyroglutamic acid and succinimidyl moieties.

HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms, providing a clear map of the C-H connections in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting the pyroglutamic acid ring to the succinimidyl ester group.

The combination of these techniques allows for the complete assignment of the ¹H and ¹³C chemical shifts, confirming the covalent structure of this compound. u-tokyo.ac.jp

Stereochemical Assignment via NMR Spectroscopy

NMR spectroscopy is also a powerful tool for determining the stereochemistry of pyroglutamic acid derivatives. The (S)-configuration of the chiral center at the alpha-carbon can be confirmed by comparing the obtained NMR data with that of known standards or by using chiral derivatizing agents. The spatial proximity of protons can be determined using Nuclear Overhauser Effect (NOE) based experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy). These experiments can reveal through-space interactions that are dependent on the stereochemical arrangement of the molecule.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysischemicalbook.comhmdb.canih.govacs.orgchemicalbook.comnih.gov

Mass spectrometry (MS) is a highly sensitive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for the accurate determination of the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This level of accuracy is essential for confirming the identity of the target molecule and for identifying any potential impurities.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is employed to further confirm the structure of this compound by analyzing its fragmentation patterns. acs.org In an MS/MS experiment, the parent ion corresponding to the protonated or deprotonated molecule is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide detailed structural information. For instance, characteristic fragment ions corresponding to the loss of the succinimidyl group or fragmentation of the pyroglutamic acid ring can be observed, providing unequivocal evidence for the proposed structure. nih.gov This technique is particularly useful for distinguishing between isomers and for identifying modifications in derivatives. nih.gov

Electrospray Ionization (ESI-MS) Applicationsnih.govacs.orgchemicalbook.comnih.gov

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (ESI-MS) for the analysis of polar and thermally labile molecules like this compound and its derivatives. nih.govacs.orgchemicalbook.comnih.gov ESI allows for the gentle transfer of ions from solution to the gas phase, minimizing fragmentation during the ionization process. This results in the prominent observation of the protonated molecule [M+H]⁺ or other adducts, which simplifies the determination of the molecular weight. ESI-MS is often used in conjunction with liquid chromatography (LC) for the analysis of complex mixtures, allowing for the separation and identification of individual components. acs.org

Chromatographic Methods for Purity and Reaction Monitoringnifdc.org.cnnih.govnih.govsciencemadness.org

Chromatographic techniques are paramount for assessing the purity of this compound and for monitoring the progress of its synthesis, primarily the esterification of (S)-Pyroglutamic acid with N-hydroxysuccinimide. These methods separate the active ester from starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. Reversed-phase HPLC (RP-HPLC) is typically the method of choice, separating compounds based on their hydrophobicity. The succinimidyl ester is significantly more hydrophobic than its precursor, (S)-Pyroglutamic acid, allowing for effective separation.

Reaction monitoring by HPLC can track the consumption of (S)-Pyroglutamic acid and the formation of the succinimidyl ester. Purity is determined by integrating the peak area of the desired product relative to the total area of all observed peaks at an appropriate wavelength, commonly 210-220 nm where the amide and ester chromophores absorb. merckmillipore.comsigmaaldrich.com

A typical HPLC method for analyzing pyroglutamic acid and related compounds involves a C18 column with a mobile phase consisting of an aqueous buffer (like phosphate (B84403) buffer) and an organic modifier such as acetonitrile. merckmillipore.comsigmaaldrich.comsielc.com For mass spectrometry-compatible methods, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used instead of non-volatile salts. sielc.comnih.gov

ParameterTypical Conditions
Column Reversed-Phase C18, 5 µm particle size, 250 x 4.6 mm
Mobile Phase A 10 mM Potassium Phosphate, pH 3.0 merckmillipore.comsigmaaldrich.com or 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic or gradient elution, starting with a low percentage of B, increasing to elute the more hydrophobic ester
Flow Rate 1.0 mL/min merckmillipore.comsigmaaldrich.com
Detection UV at 210 nm merckmillipore.comsigmaaldrich.com
Temperature Ambient

This interactive table summarizes typical HPLC parameters for the analysis of pyroglutamic acid derivatives.

Ultra-Performance Liquid Chromatography (UPLC)nifdc.org.cnnih.govnih.gov

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller sub-2 µm particles. This results in significantly faster analysis times, higher resolution, and improved sensitivity, making it a powerful tool for high-throughput screening and detailed purity assessments. sielc.com The enhanced resolution of UPLC is particularly advantageous for separating the active ester from closely related impurities, such as isomers or degradation products. The methods are generally transferred from HPLC conditions, with adjustments to flow rates and gradient times to accommodate the smaller column dimensions.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is generally not suitable for the direct analysis of this compound due to the compound's low volatility and thermal lability. However, GC coupled with mass spectrometry (GC-MS) can be used to analyze volatile derivatives. sigmaaldrich.com

To make the analyte suitable for GC, derivatization is required. sigmaaldrich.com The carboxylic acid of the parent (S)-Pyroglutamic acid can be esterified (e.g., to its methyl or ethyl ester), and the lactam nitrogen can be silylated using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). sigmaaldrich.comresearchgate.net This process converts the non-volatile amino acid into a volatile derivative that can be readily analyzed by GC. This approach is more commonly used to analyze for the presence of the parent acid as an impurity or in starting materials rather than the succinimidyl ester itself. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identificationchemicalbook.com

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in this compound, thereby confirming the successful formation of the ester. By comparing the spectrum of the product to that of the starting material, (S)-Pyroglutamic acid, one can verify the conversion.

The key spectral changes to observe include:

Disappearance of the broad O-H stretch: The broad absorption band characteristic of the carboxylic acid O-H group in (S)-Pyroglutamic acid (typically around 2500-3300 cm⁻¹) should be absent in the pure product.

Appearance of Succinimidyl Carbonyls: The formation of the succinimidyl ester introduces new carbonyl (C=O) stretching bands. Succinimides typically show two characteristic C=O stretching bands: a symmetric stretch at a higher wavenumber (around 1790 cm⁻¹) and an anti-symmetric stretch at a lower wavenumber (around 1715 cm⁻¹). nih.gov

Shift in Carboxylic Carbonyl: The C=O stretch of the original carboxylic acid (around 1730 cm⁻¹) is replaced by the ester carbonyl stretch.

Presence of the Lactam Carbonyl: The C=O stretch of the five-membered lactam ring in the pyroglutamate (B8496135) moiety remains, typically observed around 1680-1700 cm⁻¹.

Functional GroupExpected Absorption Range (cm⁻¹)Compound
Carboxylic Acid O-H Stretch2500 - 3300 (broad)(S)-Pyroglutamic acid
Lactam C=O Stretch1680 - 1700Both
Carboxylic Acid C=O Stretch~1730(S)-Pyroglutamic acid
Succinimide (B58015) C=O Stretch (symmetric)~1790This compound nih.gov
Succinimide C=O Stretch (anti-symmetric)~1715This compound nih.gov
Ester C=O Stretch~1740-1760This compound

This interactive table outlines the characteristic IR absorption bands for identifying this compound.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. If a single crystal of sufficient quality can be grown, this technique can provide precise information about bond lengths, bond angles, and the conformation of the this compound molecule in the solid state.

This analysis would unambiguously confirm the connectivity of the atoms, the stereochemistry of the chiral center (the (S)-configuration), and reveal details about intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

While the technique is powerful, obtaining suitable crystals of reactive intermediates like activated esters can be challenging due to their inherent instability and susceptibility to hydrolysis. As of now, specific crystallographic data for this compound is not widely available in public crystallographic databases. However, the crystal structures of related compounds, such as L-pyroglutamic acid, have been determined and serve as a structural reference for the pyroglutamate portion of the molecule. nist.gov

Theoretical and Computational Studies of S Pyroglutamic Acid Succinimidyl

Molecular Modeling of Reactivity and Selectivity

Molecular modeling techniques are instrumental in understanding the chemical behavior of (S)-Pyroglutamic acid succinimidyl. The reactivity of this compound is dominated by the N-hydroxysuccinimide (NHS) ester group. The succinimidyl moiety is an excellent leaving group, which renders the carbonyl carbon to which it is attached highly electrophilic. This activation facilitates the primary reaction of the compound: the acylation of nucleophiles.

The principal application of this reactivity is in bioconjugation, specifically the labeling of proteins and peptides. The activated carbonyl carbon readily reacts with primary and secondary amines, such as the N-terminal amine of a peptide or the side chain of a lysine (B10760008) residue, to form a stable amide bond.

Selectivity: The high reactivity towards amino groups provides a degree of selectivity, allowing for targeted modification of proteins under mild conditions. While the NHS ester can also react with other nucleophiles like thiols or hydroxyls, the reaction with amines is significantly faster and more efficient at physiological pH, making it the preferred conjugation method. Molecular modeling can help predict the pKa of reacting groups and the local microenvironment, further refining predictions of selectivity.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and energetics of molecules, providing detailed insights into reaction mechanisms. researchgate.net For this compound, DFT calculations can elucidate the step-by-step process of its reaction with a nucleophile, such as an amine.

The reaction mechanism involves the nucleophilic attack of the amine on the activated carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the N-hydroxysuccinimide leaving group to form the final amide product. DFT calculations can determine the energies of the reactants, the tetrahedral intermediate (a transition state or a short-lived intermediate), and the final products. mdpi.com

The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. A lower activation energy implies a faster reaction. These calculations are typically performed using a specific functional (like B3LYP) and a basis set (like 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation. researchgate.net

Table 1: Illustrative DFT-Calculated Thermodynamic Parameters for the Aminolysis of this compound This table presents hypothetical data based on typical DFT calculation outputs for similar reactions.

ParameterValue (kcal/mol)Description
Energy of Reactants (Ereactants)-1500.0Combined energy of this compound and an amine.
Energy of Transition State (ETS)-1485.5The highest energy point along the reaction coordinate, representing the tetrahedral intermediate.
Energy of Products (Eproducts)-1520.0Combined energy of the pyroglutamyl-amide product and N-hydroxysuccinimide.
Activation Energy (ΔE = ETS - Ereactants)+14.5The energy barrier that must be overcome for the reaction to occur.
Enthalpy of Reaction (ΔHrxn = Eproducts - Ereactants)-20.0The net energy change of the reaction, indicating an exothermic process.

DFT can also be used to calculate other electronic parameters like ionization potential, electron affinity, and chemical hardness, which help characterize the molecule's reactivity. researchgate.net

Conformational Analysis of the Succinimidyl Ring System

The three-dimensional structure and flexibility of this compound are crucial for its reactivity. Conformational analysis, often performed using computational methods, explores the different spatial arrangements (conformers) of the molecule and their relative energies.

The molecule consists of two key ring systems: the five-membered pyrrolidone ring of the pyroglutamic acid and the five-membered succinimidyl ring. Both rings are non-planar and can adopt several puckered conformations. For the pyrrolidone ring, "envelope" and "twist" conformations are common. The succinimidyl ring also exhibits similar puckering to minimize steric strain.

Computational studies can map the potential energy surface of the molecule, identifying low-energy, stable conformers and the energy barriers for interconversion between them. This information is valuable because the reactivity of the NHS ester can be influenced by the steric accessibility of the activated carbonyl group, which in turn depends on the molecule's conformation. DFT calculations have been successfully used to confirm the conformations of pyroglutamic acid-containing oligomers. nih.gov The development of conformationally constrained analogues from pyroglutamic acid is an active area of research. rsc.orgrsc.org

Table 2: Representative Dihedral Angles for a Low-Energy Conformer of the Succinimidyl Ring This table shows illustrative data for the puckering of the succinimidyl ring, as might be determined by computational analysis.

Dihedral AngleValue (Degrees)
O=C-N-C=O175.8
C-N-C-C-25.1
N-C-C-C35.2
C-C-C=O-15.9
C-C=O-N-2.5

Predictive Modeling for Novel Reactivity and Derivative Design

Computational chemistry is not only descriptive but also predictive. Predictive modeling uses theoretical principles to design new molecules with desired properties, accelerating the discovery of novel chemical entities. mdpi.com For this compound, this involves designing derivatives with tailored reactivity, stability, or functionality.

By modifying the pyroglutamic acid scaffold—for instance, by adding substituents at different positions on the ring—it is possible to modulate the electronic properties of the activated carbonyl group. Adding an electron-withdrawing group could increase the electrophilicity and thus the reaction rate, while a bulky substituent near the reaction center could introduce steric hindrance, potentially leading to greater selectivity for less hindered amines.

Computational approaches like Quantitative Structure-Activity Relationship (QSAR) and molecular docking can be employed. nih.gov QSAR models establish a mathematical relationship between chemical structure and biological or chemical activity. For instance, a model could be built to predict the reaction rate of a series of pyroglutamic acid succinimidyl derivatives based on calculated molecular descriptors. Molecular docking could be used to predict how a derivative might interact with a specific protein's binding site, guiding the design of highly targeted labeling agents. nih.govmdpi.com This computational pre-screening significantly reduces the number of compounds that need to be synthesized and tested experimentally, saving time and resources. nih.gov

Future Research Directions and Emerging Paradigms in S Pyroglutamic Acid Succinimidyl Chemistry

Development of Novel and Sustainable Synthetic Routes

The future of (S)-Pyroglutamic acid succinimidyl synthesis will likely see a shift towards more environmentally friendly and atom-economical methods. Current research into the synthesis of the core pyroglutamic acid structure provides a foundation for these anticipated developments. For instance, the thermal cyclodehydration of (S)-glutamic acid under solvent-free conditions represents a promising green approach. researchgate.netresearchgate.net Further research is needed to adapt such sustainable principles to the entire synthesis of the succinimidyl ester, minimizing the use of hazardous reagents and solvents.

Another avenue of exploration is the development of catalytic routes that avoid stoichiometric activating agents. For example, a two-step procedure involving the dehydration of glutamic acid to pyroglutamic acid in water, followed by a silver-catalyzed oxidative decarboxylation, has been reported for the synthesis of succinimide (B58015). researchgate.netrsc.org Investigating similar catalytic systems for the direct and efficient activation of the carboxylic acid of (S)-Pyroglutamic acid to form the succinimidyl ester will be a key research focus. The development of reagent-free synthesis methods for pyroglutamic acid peptides also points towards a future where enzymatic or novel catalytic approaches could be employed for the synthesis of its activated esters. ucr.edu

Expansion into New Areas of Asymmetric Catalysis

(S)-Pyroglutamic acid and its derivatives have already demonstrated their utility as chiral ligands and auxiliaries in asymmetric catalysis. nih.govresearchgate.net The succinimidyl ester, as a reactive chiral building block, is primed for greater integration into the synthesis of novel catalytic systems. Future research will likely focus on the design and synthesis of new chiral ligands derived from this compound ester. These ligands could find applications in a wider range of asymmetric transformations beyond those already established.

The inherent chirality and conformational rigidity of the pyroglutamic acid scaffold make it an attractive template for developing catalysts for challenging reactions. For instance, cyclic dipeptides have been shown to catalyze enantioselective Strecker amino acid syntheses. nih.gov Future work could explore the use of this compound ester to construct more complex peptide-based catalysts with enhanced activity and selectivity. The goal will be to expand the repertoire of reactions where pyroglutamic acid-derived catalysts can deliver high enantiomeric excesses, contributing to the efficient synthesis of complex chiral molecules.

Integration into Automated and High-Throughput Synthesis Platforms

The increasing demand for peptides and bioconjugates in drug discovery and materials science has spurred the development of automated and high-throughput synthesis platforms. N-hydroxysuccinimidyl (NHS) esters are already a cornerstone of automated solid-phase peptide synthesis (SPPS) for the coupling of amino acids. beilstein-journals.orgnih.gov this compound ester is well-positioned to be seamlessly integrated into these automated workflows.

Future research will focus on optimizing the coupling conditions for this compound ester in automated synthesizers to ensure high efficiency and prevent side reactions. This will enable the routine incorporation of the pyroglutamyl moiety into peptides and other polymers, facilitating the high-throughput synthesis of libraries of molecules for screening and optimization. The development of automated flow chemistry for peptide synthesis, which allows for rapid chain elongation, will further benefit from the availability of high-purity, reactive building blocks like this compound ester. amidetech.com

Exploration of Biocatalytic Applications for Derivative Synthesis

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis. The future of this compound chemistry will likely involve the exploration of enzymes for the synthesis of its derivatives. While the direct enzymatic synthesis of the succinimidyl ester is a long-term goal, research into the interaction of pyroglutamic acid derivatives with enzymes provides a starting point.

For example, cell-based high-throughput screening assays have been developed to identify inhibitors of enzymes like D-amino acid oxidase. nih.gov Such platforms could be adapted to screen for enzymes that can act on (S)-Pyroglutamic acid or its derivatives, potentially leading to the discovery of novel biocatalysts for their synthesis or modification. The use of enzymes to catalyze the formation of peptide bonds is an active area of research, and future studies may identify or engineer enzymes capable of utilizing activated amino acids like this compound ester for the synthesis of peptides under mild, aqueous conditions.

Design of Next-Generation Chiral Labeling Reagents

This compound ester has already been established as a useful chiral labeling reagent for the enantioseparation of amino acids by liquid chromatography-mass spectrometry (LC-MS). nih.gov Future research in this area will focus on the development of next-generation reagents with enhanced properties. This includes improving the separation efficiency for a wider range of analytes and increasing the detection sensitivity to allow for the analysis of trace amounts of chiral molecules in complex biological samples.

The design of new isotopic variants of this compound ester will continue to be important for quantitative and differential analyses. nih.gov Furthermore, the core structure of the reagent could be modified to introduce new functionalities, such as different reporter groups for alternative detection methods or moieties that enhance ionization efficiency in mass spectrometry. The development of highly sensitive labeling reagents is crucial for advancing the field of metabolomics and for the structural elucidation of natural products. nih.gov

Table 1: Performance of L-Pyroglutamic acid succinimidyl ester (L-PGA-OSu) as a Chiral Labeling Reagent for Amino Acids nih.gov

Amino AcidResolution (Rs)Detection Limit (fmol)
Alanine3.211.2
Valine5.181.5
Leucine8.052.1
Isoleucine6.442.5
Phenylalanine4.973.2
Tyrosine2.892.8
Tryptophan1.952.9
Aspartic Acid4.320.8
Glutamic Acid3.760.5

Advanced Mechanistic Insights through Combined Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms involving this compound ester is crucial for optimizing its use and designing new applications. Future research will increasingly rely on a synergistic combination of experimental and computational methods to gain detailed mechanistic insights.

Computational studies using density functional theory (DFT) have already been employed to investigate the nonenzymatic formation of pyroglutamate (B8496135) residues and succinimide intermediates from glutamic and aspartic acid residues. researchgate.netnih.govmdpi.com Similar computational approaches will be applied to model the reaction pathways of this compound ester with various nucleophiles. These theoretical studies can predict transition state geometries, activation energies, and the influence of catalysts or solvent on the reaction, guiding experimental work. nih.gov

Experimental techniques such as kinetic studies, isotopic labeling, and advanced spectroscopic methods will be used to validate the computational models and provide a comprehensive picture of the reaction dynamics. This combined approach will be instrumental in understanding the factors that control the reactivity and selectivity of this compound ester, enabling its more effective use in synthesis and bioconjugation.

Q & A

Q. How can (S)-Pyroglutamic acid succinimidyl ester be synthesized enantioselectively from (S)-pyroglutamic acid?

Methodological Answer: A common approach involves DCC-mediated esterification. (S)-Pyroglutamic acid is reacted with an oxetane alcohol in CH₂Cl₂ using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction yields the oxetane ester intermediate, which is subsequently N-protected to prevent unwanted side reactions. Orthoester protection (e.g., OBO ester) is critical for improving atom economy and enantiomeric purity . Post-synthesis, purification via recrystallization or column chromatography ensures high purity (>99%).

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

Methodological Answer:

  • Mass Spectrometry (MS): Electron ionization (EI) or time-of-flight (TOF) MS can confirm molecular weight and fragmentation patterns (e.g., loss of succinimidyl groups) .
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves stereochemistry and functional groups (e.g., cyclic lactam peaks at δ 4.2–4.5 ppm for pyroglutamic backbone) .
  • Chromatography: Reverse-phase HPLC with UV detection monitors purity and reaction progress .

Q. How does the stability of this compound vary under different pH and temperature conditions?

Methodological Answer: Stability studies should include:

  • pH-dependent degradation: Incubate the compound in buffers (pH 3–10) at 25°C and analyze via HPLC. Under basic conditions (pH >8), rapid decarboxylation occurs, forming pyrrolidone derivatives .
  • Thermal stability: Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess decomposition temperatures. Storage at –20°C in anhydrous DMSO or CH₂Cl₂ is recommended to prevent hydrolysis .

Advanced Research Questions

Q. What strategies mitigate enantiomeric impurities during the synthesis of (S)-Pyroglutamic acid derivatives?

Methodological Answer:

  • Chiral Pool Synthesis: Start with enantiomerically pure (S)-pyroglutamic acid to avoid racemization. Orthoester protection (e.g., OBO groups) minimizes side reactions and preserves stereochemistry during esterification .
  • Kinetic Resolution: Use chiral catalysts (e.g., lipases) to selectively hydrolyze undesired enantiomers .
  • Analytical Validation: Employ chiral HPLC columns (e.g., Chiralpak AD-H) to quantify enantiomeric excess (ee) ≥98% .

Q. How does this compound influence protein aggregation in neurodegenerative disease models?

Methodological Answer:

  • In vitro Aggregation Assays: Incubate amyloid-β or tau proteins with the compound (0.1–10 µM) in PBS. Monitor aggregation via Thioflavin T fluorescence or transmission electron microscopy (TEM). (S)-Pyroglutamic acid increases β-sheet formation by enhancing hydrophobic interactions .
  • Cell-Based Models: Treat neuroblastoma cells (e.g., SH-SY5Y) with the compound and quantify aggregate formation via immunofluorescence using anti-pGlu-Aβ antibodies .

Q. What experimental designs are optimal for tracing (S)-Pyroglutamic acid’s role in glutathione metabolism?

Methodological Answer:

  • Isotopic Labeling: Use ¹³C- or ¹⁵N-labeled (S)-pyroglutamic acid in hepatocyte cultures. Track incorporation into glutathione via LC-MS/MS .
  • Knockdown Studies: Silence glutaminyl cyclase (QC) in cell lines and measure pyroglutamic acid levels via GC-MS. Correlate with glutathione recycling efficiency .
  • Oxidative Stress Models: Expose cells to H₂O₂ and quantify pyroglutamic acid accumulation using enzymatic assays (e.g., glutamate dehydrogenase coupled reactions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.